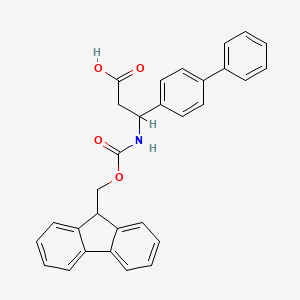

Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid

Vue d'ensemble

Description

Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid: is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid typically involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF) . The reaction conditions are generally mild, and the product is purified through crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated solid-phase peptide synthesis (SPPS) techniques, where the amino acid is anchored to a resin and sequentially reacted with Fmoc-protected amino acids . The use of automated synthesizers allows for high-throughput production and consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid undergoes several types of reactions, including:

Common Reagents and Conditions:

Deprotection: Piperidine in DMF.

Coupling: DCC or HBTU in DMF.

Major Products Formed:

Deprotection: The free amino acid.

Coupling: Peptides with the desired sequence.

Applications De Recherche Scientifique

Chemistry: Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid is widely used in the synthesis of peptides and proteins. Its stability and ease of removal make it ideal for solid-phase peptide synthesis .

Biology and Medicine: In biological research, this compound is used to create peptide-based drugs and probes. It is also employed in the study of protein-protein interactions and enzyme-substrate relationships .

Industry: Industrially, it is used in the production of therapeutic peptides and as a building block for complex organic molecules .

Mécanisme D'action

The mechanism of action of Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions . Upon deprotection, the free amino group can participate in further reactions to form peptide bonds .

Comparaison Avec Des Composés Similaires

- Fmoc-3-amino-2-benzyl-propionic acid

- Fmoc-3-amino-2-(naphthalen-1-yl)-propionic acid

Uniqueness: Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid is unique due to its biphenyl side chain, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of peptides with unique structural and functional characteristics .

Activité Biologique

Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid is a significant compound in peptide synthesis and biological research due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the presence of a biphenyl group, which enhances its hydrophobic properties. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group during peptide synthesis, allowing for selective reactions.

Biological Activity

The biological activity of this compound has been investigated in various contexts:

- Antiproliferative Effects : Studies have shown that peptidomimetics incorporating this compound exhibit significant antiproliferative activity against cancer cell lines, particularly those overexpressing HER2. For instance, compounds derived from this amino acid can inhibit protein-protein interactions (PPIs) critical for cancer cell signaling pathways .

- Mechanism of Action : The mechanism involves binding to specific protein targets, disrupting their functions. For example, it has been shown to inhibit the phosphorylation of HER2, a key receptor involved in tumor growth and survival .

Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- Peptide Synthesis : The compound is utilized in solid-phase peptide synthesis (SPPS), where it contributes to the formation of stable peptide bonds while maintaining the integrity of the peptide chain during synthesis .

- Self-Assembly Properties : Due to its hydrophobic and aromatic characteristics, Fmoc-modified peptides can self-assemble into nanostructures, which are promising for drug delivery systems and tissue engineering applications .

- Inhibition of Protein Interactions : Research indicates that this compound can effectively inhibit interactions between growth factor receptors, which is crucial for developing targeted cancer therapies .

Data Table: Biological Activity Overview

| Activity Type | Effect | Cell Lines Tested | Concentration Range |

|---|---|---|---|

| Antiproliferative | Inhibition of cell proliferation | SKBR-3 (HER2+) | 0.001 - 100 µM |

| Protein-Protein Interaction | Inhibition of HER2-HER3 interaction | Various cancer cell lines | Lower micromolar range |

| Self-Assembly | Formation of nanostructures | In vitro models | N/A |

Case Studies

- Study on HER2 Inhibition : A study evaluated the effects of peptidomimetics containing this compound on HER2-overexpressing breast cancer cells. Results indicated that these compounds significantly reduced cell viability and inhibited HER2 signaling pathways through PPI disruption .

- Self-Assembly Investigation : Research demonstrated that Fmoc-modified peptides could form stable hydrogels under physiological conditions, suggesting potential applications in drug delivery and regenerative medicine .

Propriétés

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NO4/c32-29(33)18-28(22-16-14-21(15-17-22)20-8-2-1-3-9-20)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYWNXMITXNNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373272 | |

| Record name | Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269078-79-7 | |

| Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino][1,1′-biphenyl]-4-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269078-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.